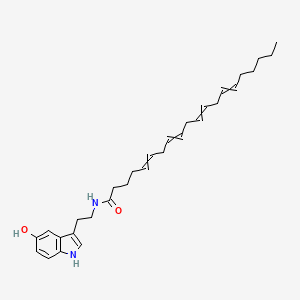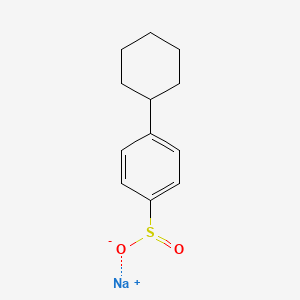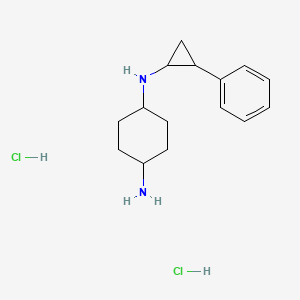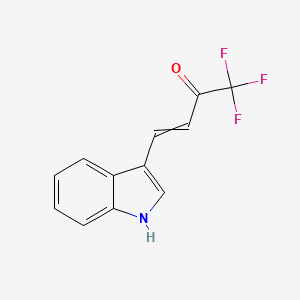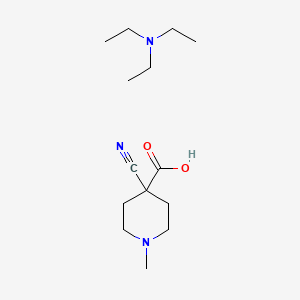
Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is primarily used in research and development settings, particularly in the synthesis of various chemical compounds . The molecular formula of this compound is C₁₄H₂₇N₃O₂, and it has a molecular weight of 269.38 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate typically involves the reaction of 4-cyano-1-methylpiperidine-4-carboxylic acid with triethylamine under inert atmosphere conditions . The reaction is carried out at room temperature to ensure the stability of the compound. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
化学反応の分析
Types of Reactions
Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
作用機序
The mechanism of action of Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical reactions by donating or accepting electrons, thereby facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Triethylamine: A simpler amine with similar nucleophilic properties.
4-cyano-1-methylpiperidine: A related piperidine derivative with a cyano group.
Piperidine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom
Uniqueness
Triethylamine 4-cyano-1-methylpiperidine-4-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C14H27N3O2 |
|---|---|
分子量 |
269.38 g/mol |
IUPAC名 |
4-cyano-1-methylpiperidine-4-carboxylic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H12N2O2.C6H15N/c1-10-4-2-8(6-9,3-5-10)7(11)12;1-4-7(5-2)6-3/h2-5H2,1H3,(H,11,12);4-6H2,1-3H3 |
InChIキー |
OVLCZTRLJRGCLU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CN1CCC(CC1)(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157353.png)
![8-(2,6-difluorobenzyl)-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15157358.png)
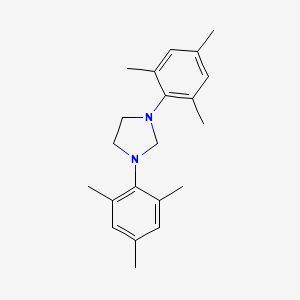
![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)
![2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide](/img/structure/B15157379.png)
![Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B15157380.png)
![3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157388.png)
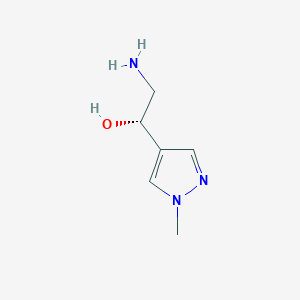
![1-[(5R)-3-methyl-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B15157421.png)

